4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C16H14ClNO4. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chlorophenoxy group and an anilino group attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 4-nitroaniline.
Formation of 2-Chlorophenoxy-4-nitroaniline: 2-chlorophenol reacts with 4-nitroaniline in the presence of a base such as potassium carbonate to form 2-chlorophenoxy-4-nitroaniline.
Reduction: The nitro group in 2-chlorophenoxy-4-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, resulting in 2-chlorophenoxy-4-aniline.
Acylation: The final step involves the acylation of 2-chlorophenoxy-4-aniline with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Chlorophenoxy)anilino]-4-oxobutanoic acid
- 4-[4-(2-Methoxyphenoxy)anilino]-4-oxobutanoic acid
- 4-[4-(2-Hydroxyphenoxy)anilino]-4-oxobutanoic acid
Uniqueness
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is unique due to the presence of the 2-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenoxy group.
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
4-[4-(2-chlorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-1-2-4-14(13)22-12-7-5-11(6-8-12)18-15(19)9-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
VVOPBLKAFSPAOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O)Cl |
Origin of Product |
United States |
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